1-(tert-Butyloxycarbonyl)-2-(trifluoromethylsulfonyloxy)-1,4,5,6-tetrahydropyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(tert-Butyloxycarbonyl)-2-(trifluoromethylsulfonyloxy)-1,4,5,6-tetrahydropyridine is a complex organic compound that features both a tert-butyloxycarbonyl (Boc) protecting group and a trifluoromethylsulfonyloxy (triflate) group. The Boc group is commonly used in organic synthesis to protect amine groups, while the triflate group is known for its excellent leaving group properties in various chemical reactions .
Vorbereitungsmethoden
The synthesis of 1-(tert-Butyloxycarbonyl)-2-(trifluoromethylsulfonyloxy)-1,4,5,6-tetrahydropyridine typically involves multiple steps:
Introduction of the Boc Group: The Boc group can be introduced using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.
Formation of the Triflate Group: The triflate group is usually introduced by reacting the corresponding alcohol with trifluoromethanesulfonic anhydride (Tf2O) in the presence of a base like pyridine.
Industrial production methods often utilize flow microreactor systems for the efficient and sustainable synthesis of such compounds .
Analyse Chemischer Reaktionen
1-(tert-Butyloxycarbonyl)-2-(trifluoromethylsulfonyloxy)-1,4,5,6-tetrahydropyridine undergoes various types of chemical reactions:
Substitution Reactions: The triflate group can be substituted by nucleophiles such as amines, thiols, and alkoxides under mild conditions.
Deprotection Reactions: The Boc group can be removed using acidic conditions, such as treatment with trifluoroacetic acid (TFA) or hydrochloric acid (HCl).
Common reagents used in these reactions include trifluoromethanesulfonic anhydride, di-tert-butyl dicarbonate, and various nucleophiles. Major products formed depend on the specific nucleophile used in the substitution reactions.
Wissenschaftliche Forschungsanwendungen
1-(tert-Butyloxycarbonyl)-2-(trifluoromethylsulfonyloxy)-1,4,5,6-tetrahydropyridine has several applications in scientific research:
Wirkmechanismus
Vergleich Mit ähnlichen Verbindungen
Similar compounds include:
1-(tert-Butyloxycarbonyl)-2-bromo-1,4,5,6-tetrahydropyridine: Features a bromine atom instead of a triflate group, making it less reactive in substitution reactions.
1-(tert-Butyloxycarbonyl)-2-chloro-1,4,5,6-tetrahydropyridine: Contains a chlorine atom, which is a less effective leaving group compared to the triflate group.
The uniqueness of 1-(tert-Butyloxycarbonyl)-2-(trifluoromethylsulfonyloxy)-1,4,5,6-tetrahydropyridine lies in its combination of a highly effective leaving group (triflate) and a versatile protecting group (Boc), making it a valuable intermediate in organic synthesis .
Eigenschaften
Molekularformel |
C11H16F3NO5S |
---|---|
Molekulargewicht |
331.31 g/mol |
IUPAC-Name |
tert-butyl 6-(trifluoromethylsulfonyloxy)-3,4-dihydro-2H-pyridine-1-carboxylate |
InChI |
InChI=1S/C11H16F3NO5S/c1-10(2,3)19-9(16)15-7-5-4-6-8(15)20-21(17,18)11(12,13)14/h6H,4-5,7H2,1-3H3 |
InChI-Schlüssel |
VSLWJKISQFLUIZ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)N1CCCC=C1OS(=O)(=O)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.